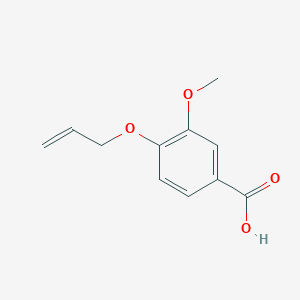

4-(Allyloxy)-3-methoxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-4-prop-2-enoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-3-6-15-9-5-4-8(11(12)13)7-10(9)14-2/h3-5,7H,1,6H2,2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAQPASQMIRCHIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20424229 | |

| Record name | 4-(allyloxy)-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22280-97-3 | |

| Record name | 3-Methoxy-4-(2-propen-1-yloxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22280-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(allyloxy)-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-(Allyloxy)-3-methoxybenzoic Acid

This technical guide provides a comprehensive overview of the physicochemical properties of 4-(Allyloxy)-3-methoxybenzoic acid, a key intermediate in the synthesis of various organic compounds. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural attributes, expected physicochemical characteristics, and detailed experimental protocols for their determination. By synthesizing established analytical principles with insights into the compound's molecular structure, this guide aims to equip the reader with the foundational knowledge necessary for the effective handling, characterization, and application of this versatile molecule.

Introduction and Molecular Structure

This compound, a derivative of benzoic acid, is characterized by the presence of an allyloxy group at the 4-position and a methoxy group at the 3-position of the benzene ring. This substitution pattern imparts specific electronic and steric properties that influence its reactivity and physical behavior. The presence of the carboxylic acid functional group makes it a valuable precursor for the synthesis of esters, amides, and other derivatives of pharmaceutical and industrial interest.

Chemical Structure:

Key Identifiers:

| Identifier | Value |

| CAS Number | 22280-97-3[1] |

| Molecular Formula | C₁₁H₁₂O₄[1] |

| Molecular Weight | 208.21 g/mol [1] |

| IUPAC Name | 4-(prop-2-en-1-yloxy)-3-methoxybenzoic acid |

Physicochemical Properties: An Analytical Perspective

Table of Expected Physicochemical Properties:

| Property | Expected Value/Range | Rationale for Expectation |

| Melting Point (°C) | Moderately high | As a crystalline solid, the melting point will be influenced by crystal lattice energy. The larger allyloxy group may disrupt crystal packing compared to a methoxy group, potentially leading to a slightly lower melting point than p-anisic acid (182-185 °C). |

| Boiling Point (°C) | High (>280 °C) | The presence of a carboxylic acid group allows for strong intermolecular hydrogen bonding, leading to a high boiling point. The increased molecular weight compared to methoxybenzoic acid isomers will also contribute to a higher boiling point. |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, acetone, DMSO). | The carboxylic acid group can engage in hydrogen bonding with water, but the overall molecule has significant nonpolar character due to the benzene ring and the allyl group, limiting aqueous solubility. It is expected to be soluble in polar organic solvents. |

| pKa | ~4-5 | The carboxylic acid proton's acidity will be similar to that of other benzoic acid derivatives. The electron-donating nature of the ether groups may slightly increase the pKa (decrease acidity) compared to unsubstituted benzoic acid. The pKa of 4-methoxybenzoic acid is approximately 4.47.[2] |

| LogP (Octanol-Water Partition Coefficient) | >2 | The addition of the hydrophobic allyl group is expected to increase the lipophilicity of the molecule compared to methoxybenzoic acid isomers (LogP of 3-methoxybenzoic acid is 2.02).[3] |

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, field-proven methodologies for the experimental determination of the key physicochemical properties of this compound. These protocols are designed to be self-validating and are based on established analytical techniques for aromatic carboxylic acids.

Determination of Melting Point

The melting point is a critical indicator of purity for a crystalline solid. A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of dry, crystalline this compound is finely powdered.

-

Capillary Tube Loading: The powdered sample is packed into a capillary melting point tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus (e.g., Mel-Temp) is used.[4]

-

Measurement:

-

A preliminary rapid heating is performed to determine an approximate melting range.

-

A second, fresh sample is heated slowly (1-2 °C/minute) near the approximate melting point.[5]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

-

Diagram of Melting Point Determination Workflow:

Caption: Workflow for Melting Point Determination.

Determination of Solubility

Solubility is a fundamental property that dictates the choice of solvents for reactions, purifications, and formulations.

Methodology: Shake-Flask Method

-

Solvent Selection: A range of solvents of varying polarity (e.g., water, ethanol, acetone, hexane) are chosen.

-

Equilibration: An excess amount of this compound is added to a known volume of each solvent in a sealed flask.

-

Agitation: The flasks are agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: The solutions are allowed to stand, and the undissolved solid is separated by filtration or centrifugation.

-

Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC. A calibration curve with known concentrations is used for accurate quantification.

Diagram of Solubility Determination Workflow:

Caption: Workflow for Solubility Determination.

Determination of Acid Dissociation Constant (pKa)

The pKa value is a measure of the acidity of the carboxylic acid proton and is crucial for understanding its behavior in different pH environments.

Methodology: Potentiometric Titration

-

Sample Preparation: A known mass of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like ethanol to ensure solubility.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pH at the half-equivalence point (where half of the acid has been neutralized) corresponds to the pKa of the acid.

Diagram of pKa Determination Workflow:

Caption: Workflow for pKa Determination.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, the allyloxy group protons (including the vinylic protons), and the acidic proton of the carboxylic acid. The aromatic protons will exhibit splitting patterns dependent on their substitution. The acidic proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid (typically >170 ppm), the aromatic carbons, the methoxy carbon, and the carbons of the allyloxy group.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present.[6]

-

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[7]

-

C=O Stretch: A strong absorption band around 1680-1710 cm⁻¹ corresponds to the carbonyl stretching of the carboxylic acid.[8]

-

C-O Stretch: Strong absorptions in the 1200-1300 cm⁻¹ region are expected for the C-O stretching of the carboxylic acid and the ether linkages.

-

C=C Stretch: A weaker absorption around 1650 cm⁻¹ is expected for the alkene C=C stretch of the allyl group.

Conclusion

This technical guide has provided a detailed framework for understanding and determining the physicochemical properties of this compound. While direct experimental data is limited, a robust understanding of its properties can be achieved through a combination of predictive analysis based on structurally related compounds and the application of standardized experimental protocols. The methodologies outlined herein provide a solid foundation for researchers to characterize this important chemical intermediate, ensuring data integrity and facilitating its effective application in synthesis and development.

References

-

PubChem. (n.d.). 4-(Allyloxy)-3-methoxybenzaldehyde. Retrieved January 23, 2026, from [Link]

- Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved January 23, 2026, from a document on the Institute of Science, Nagpur website.

-

PubChem. (n.d.). 3-Methoxybenzoic Acid. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). 4-Methoxybenzoic Acid. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Retrieved January 23, 2026, from [Link]

- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents.

- Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2026, January 9).

- Experiment (1) determination of melting points. (2021, September 19).

-

S. D. P. a. C. B. (2014). Development of Methods for the Determination of pKa Values. PMC. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (2025, November 26). Solubility of Benzoic Acid in Mixed Solvents. Retrieved January 23, 2026, from [Link]

- DTIC. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES.

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved January 23, 2026, from [Link]

- Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of benzoic acid.

-

FooDB. (2010, April 8). Showing Compound 3-Methoxybenzoic acid (FDB010546). Retrieved January 23, 2026, from [Link]

- Benchchem. (n.d.). Key characteristics of 4-Amino-3-methoxybenzoic acid.

-

The University of Liverpool Repository. (2021, June 13). pKa Determination in non-Aqueous Solvents. Retrieved January 23, 2026, from [Link]

- MIT OpenCourseWare. (n.d.). Exp. #3: Preparation, Characterization and Potentiometric Titration of an Unknown Aromatic Carboxylic Acid.

-

CORE. (n.d.). Infrared Spectra and Molecular Configuration of Benzoic Acid. Retrieved January 23, 2026, from [Link]

- Scribd. (n.d.). Benzoic Acid Solubility in Water.

-

ACS Publications. (2022, May 9). How to Predict the pKa of Any Compound in Any Solvent. Retrieved January 23, 2026, from [Link]

- Benchchem. (n.d.). A Comparative Analysis of Spectroscopic Data for 2-, 3-, and 4-Methoxybenzoic Acid.

-

Quora. (2016, March 28). What is the IR spectrum of benzoic acid? How is it determined?. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). CID 158448718 | C16H16O8. Retrieved January 23, 2026, from [Link]

- Melting point determination. (n.d.).

-

Scientific Research Publishing. (n.d.). Titrimetric Study of the Solubility and Dissociation of Benzoic Acid in Water: Effect of Ionic Strength and Temperature. Retrieved January 23, 2026, from [Link]

- The University of East Anglia. (2023, October 16). Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without.

-

NIST. (n.d.). Benzoic acid, 4-methoxy-. Retrieved January 23, 2026, from [Link]

- BLD Pharm. (n.d.). 3-(Allyloxy)-4-(methoxymethoxy)benzaldehyde.

Sources

- 1. manchesterorganics.com [manchesterorganics.com]

- 2. 4-Methoxybenzoic Acid | C8H8O3 | CID 7478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Methoxybenzoic Acid | C8H8O3 | CID 11461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. web.mit.edu [web.mit.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-(Allyloxy)-3-methoxybenzoic acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Allyloxy)-3-methoxybenzoic acid, a derivative of the naturally occurring phenolic compound vanillic acid, represents a molecule of significant interest in the landscape of medicinal chemistry and drug discovery. Its structure combines the well-established pharmacophore of vanillic acid with a reactive allyl group, opening avenues for novel therapeutic applications. This technical guide provides a comprehensive overview of this compound, from its rational synthesis to its predicted physicochemical properties and potential biological activities. This document is intended to serve as a foundational resource for researchers seeking to explore the therapeutic utility of this and related compounds.

Vanillic acid (4-hydroxy-3-methoxybenzoic acid) is known for its diverse pharmacological effects, including antioxidant, anti-inflammatory, and antimicrobial properties.[1][2] The introduction of an allyloxy group not only modifies its lipophilicity and metabolic stability but also introduces a versatile chemical handle for further derivatization or for direct interaction with biological targets. The allyl moiety itself is found in numerous bioactive natural products and has been implicated in various pharmacological activities, including anticancer effects.[3] This guide will delve into the synthesis of the title compound, detail its predicted spectral characteristics for unambiguous identification, and explore its potential therapeutic applications based on the rich pharmacology of its constituent motifs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. The following table summarizes the key predicted and known properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₄ | [Calculated] |

| Molecular Weight | 208.21 g/mol | [Calculated] |

| CAS Number | 22280-97-3 | [4] |

| Appearance | White to off-white crystalline powder | [Predicted] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| LogP | ~2.5 | [Predicted] |

| pKa | ~4.4 | [Predicted] |

Synthesis of this compound

The most direct and efficient route to this compound is through the Williamson ether synthesis, a robust and widely utilized reaction in organic chemistry.[5][6] This method involves the O-alkylation of the phenolic hydroxyl group of a precursor molecule. In this case, the readily available and bio-based vanillic acid serves as the ideal starting material.

Synthesis Workflow

The overall synthetic strategy involves a two-step process: the deprotonation of the phenolic hydroxyl group of vanillic acid to form a phenoxide, followed by its nucleophilic attack on an allyl halide.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Williamson Ether Synthesis

This protocol outlines a general yet robust procedure for the synthesis of this compound from vanillic acid. The causality behind the choice of reagents and conditions is explained to ensure a self-validating and reproducible experiment.

Materials:

-

Vanillic acid

-

Allyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF) or Acetone

-

Ethyl acetate

-

Hexane

-

Hydrochloric acid (HCl), 1M solution

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography or recrystallization

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve vanillic acid (1.0 eq) in a suitable solvent such as DMF or acetone. The choice of a polar aprotic solvent like DMF facilitates the dissolution of the phenoxide intermediate and promotes the Sₙ2 reaction.[7]

-

Deprotonation: Add anhydrous potassium carbonate (1.5-2.0 eq). K₂CO₃ is a mild and effective base for deprotonating the phenolic hydroxyl group without significantly affecting the carboxylic acid moiety under these conditions. The use of an excess of the base ensures complete formation of the phenoxide.

-

Alkylation: To the stirring suspension, add allyl bromide (1.1-1.2 eq) dropwise at room temperature. Allyl bromide is a reactive primary halide, ideal for the Sₙ2 reaction.[5] A slight excess ensures the complete consumption of the vanillate phenoxide.

-

Reaction Progression: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material. The elevated temperature increases the reaction rate.

-

Work-up:

-

Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl to remove any remaining base and protonate the carboxylic acid, followed by water and then brine to remove water-soluble impurities.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by one of the following methods:

-

Recrystallization: Dissolve the crude solid in a minimal amount of a hot solvent mixture (e.g., ethyl acetate/hexane) and allow it to cool slowly to obtain pure crystals.[8]

-

Column Chromatography: If the crude product is an oil or contains impurities with similar polarity, purification by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) is recommended.

-

Spectroscopic Characterization (Predicted)

For a self-validating system, the synthesized compound must be rigorously characterized. The following are the predicted spectroscopic data for this compound, based on the analysis of its structural motifs and comparison with similar compounds.[9][10]

¹H NMR Spectroscopy

-

¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

~10.5-12.0 (s, 1H, -COOH): The carboxylic acid proton is expected to be a broad singlet in this region.

-

~7.7 (dd, J ≈ 8.4, 2.0 Hz, 1H, Ar-H): Aromatic proton ortho to the carboxylic acid group.

-

~7.5 (d, J ≈ 2.0 Hz, 1H, Ar-H): Aromatic proton ortho to the allyloxy group.

-

~6.9 (d, J ≈ 8.4 Hz, 1H, Ar-H): Aromatic proton ortho to the methoxy group.

-

~6.1-6.0 (m, 1H, -OCH₂-CH =CH₂): The internal vinyl proton of the allyl group.

-

~5.4 (dd, J ≈ 17.2, 1.6 Hz, 1H, -OCH₂-CH=CH ₂): One of the terminal vinyl protons.

-

~5.3 (dd, J ≈ 10.4, 1.6 Hz, 1H, -OCH₂-CH=CH ₂): The other terminal vinyl proton.

-

~4.6 (dt, J ≈ 5.2, 1.6 Hz, 2H, -O-CH ₂-CH=CH₂): The methylene protons of the allyl group.

-

~3.9 (s, 3H, -OCH₃): The methoxy group protons.

-

¹³C NMR Spectroscopy

-

¹³C NMR (100 MHz, CDCl₃) δ (ppm):

-

~171-172 (-C OOH)

-

~152 (Ar-C -OAllyl)

-

~148 (Ar-C -OCH₃)

-

~133 (-OCH₂-C H=CH₂)

-

~124 (Ar-C H)

-

~123 (Ar-C -COOH)

-

~118 (-OCH₂-CH=C H₂)

-

~114 (Ar-C H)

-

~112 (Ar-C H)

-

~70 (-O-C H₂-CH=CH₂)

-

~56 (-OC H₃)

-

Infrared (IR) Spectroscopy

-

IR (KBr, cm⁻¹):

-

~2500-3300 (broad, O-H stretch of carboxylic acid)

-

~1680-1700 (strong, C=O stretch of carboxylic acid)

-

~1600, 1515, 1460 (C=C aromatic ring stretches)

-

~1250, 1030 (C-O ether stretches)

-

~990, 920 (C-H out-of-plane bending for allyl group)

-

Mass Spectrometry (MS)

-

MS (EI, 70 eV) m/z (%):

-

208 [M]⁺ (molecular ion)

-

167 [M - C₃H₅]⁺ (loss of allyl group)

-

152 [M - C₃H₅O]⁺ (loss of allyloxy group)

-

135 (base peak, potentially from further fragmentation)

-

Potential Biological Activities and Applications in Drug Development

The therapeutic potential of this compound can be inferred from the known biological activities of its parent compound, vanillic acid, and the functional contributions of the allyl and ether moieties. Phenolic acids are recognized for a wide range of pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.[11][12]

Logical Relationship of Structural Moieties to Biological Activity

Caption: Relationship between structural features and potential bioactivities.

Antioxidant and Anti-inflammatory Activities

Vanillic acid is a known antioxidant and anti-inflammatory agent.[4] It can scavenge free radicals and reduce oxidative stress, a key factor in many chronic diseases. The ether linkage in this compound may enhance its metabolic stability compared to the free hydroxyl group of vanillic acid, potentially prolonging its antioxidant effects in vivo. Furthermore, vanillic acid has been shown to downregulate pro-inflammatory cytokines, suggesting a role for its derivatives in inflammatory conditions.

Antimicrobial Activity

Vanillic acid and other phenolic compounds exhibit antimicrobial properties against a range of pathogens. They can disrupt bacterial cell membranes and inhibit biofilm formation. The increased lipophilicity due to the allyl group in this compound might enhance its ability to penetrate microbial cell walls, potentially leading to improved antimicrobial potency.

Anticancer Potential

The allyl group is a structural feature of several natural compounds with demonstrated anticancer activity.[3] These compounds can induce apoptosis and inhibit cell proliferation in cancer cell lines. The combination of the vanillic acid scaffold with an allyl group presents an interesting strategy for the development of novel anticancer agents.

Role of the Ether Linkage in Drug Design

The ether linkage in this compound is not merely a linker. In drug design, ether groups can improve a molecule's metabolic stability by protecting a phenolic hydroxyl group from rapid glucuronidation or sulfation. This can lead to improved pharmacokinetic properties, such as a longer half-life. The ether oxygen can also act as a hydrogen bond acceptor, potentially contributing to the binding affinity of the molecule to its biological target.

Conclusion

This compound is a synthetically accessible derivative of vanillic acid with significant potential for drug development. Its rational design combines the established biological activities of a phenolic acid with the versatile reactivity and pharmacological relevance of an allyl group. The synthetic route via Williamson ether synthesis is straightforward and amenable to scale-up. Based on the known properties of its constituent moieties, this compound is a promising candidate for investigation as an antioxidant, anti-inflammatory, antimicrobial, and anticancer agent. The detailed protocols and predicted spectroscopic data provided in this guide offer a solid foundation for researchers to synthesize, characterize, and evaluate the therapeutic potential of this intriguing molecule. Further studies are warranted to explore its specific biological mechanisms and to validate its efficacy in preclinical models.

References

-

Determination of phenolic compounds and their antioxidant activity of Iranian Allium sativum controversum extracts and their antimicrobial properties in fresh sausages. PubMed Central. Available at: [Link].

-

Synthesis and Antibacterial Activity of Novel Vanillic Acid Hybrid Derivatives [Part II]. (PDF) ResearchGate. Available at: [Link].

-

Antioxidant and Anti-Inflammatory Effects of Vanillic Acid in Human Plasma, Human Neutrophils, and Non-Cellular Models In Vitro. PubMed. Available at: [Link].

-

From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. PubMed Central. Available at: [Link].

-

Microbial conversion of vanillin for enhanced antimicrobial activity: A comprehensive study. International Journal of Advanced Biochemistry Research. Available at: [Link].

-

The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link].

-

Preparation of 3-methoxybenzoic acid. Sciencemadness.org. Available at: [Link].

-

Clinical Significance and Role of Ethers as Anesthetics. Longdom Publishing. Available at: [Link].

-

Antioxidant and Anti-Inflammatory Effects of Vanillic Acid in Human Plasma, Human Neutrophils, and Non-Cellular Models In Vitro. MDPI. Available at: [Link].

-

Phenolics as antioxidants in garlic, Allium sativum L., Alliaceae. ResearchGate. Available at: [Link].

-

Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli. MDPI. Available at: [Link].

-

11.8: Williamson Ether Synthesis. Chemistry LibreTexts. Available at: [Link].

-

(PDF) Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. ResearchGate. Available at: [Link].

-

Williamson Ether Synthesis. Utah Tech University. Available at: [Link].

-

Phenolic acids: Natural versatile molecules with promising therapeutic applications. NIH. Available at: [Link].

-

In Vitro Antibacterial Activity and Mechanism of Vanillic Acid against Carbapenem-Resistant Enterobacter cloacae. PubMed. Available at: [Link].

-

Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. JScholar Publisher. Available at: [Link].

-

Organic Chemistry Williamson Ether Synthesis. University of Richmond. Available at: [Link].

-

Antibacterial Mechanism of Vanillic Acid On Physiological, Morphological and Biofilm Properties of Carbapenem-resistant Enterobacter Hormaechei. ResearchGate. Available at: [Link].

-

Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. PubMed Central. Available at: [Link].

-

Supplementary Information. The Royal Society of Chemistry. Available at: [Link].

-

Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Available at: [Link].

-

Showing Compound 3-Methoxybenzoic acid (FDB010546). FooDB. Available at: [Link].

-

A Review on Pharmacological Activities of Vanillic Acid and its Derivatives. Semantic Scholar. Available at: [Link].

Sources

- 1. 3-Methoxybenzoic acid(586-38-9) IR Spectrum [chemicalbook.com]

- 2. 4-Methoxybenzoic Acid | C8H8O3 | CID 7478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. hmdb.ca [hmdb.ca]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. hmdb.ca [hmdb.ca]

- 6. spectrabase.com [spectrabase.com]

- 7. 4-Methoxybenzoic acid(100-09-4) IR Spectrum [chemicalbook.com]

- 8. 4 methoxybenzoic acid ir spectrum | Sigma-Aldrich [sigmaaldrich.com]

- 9. 4-Methoxybenzoic acid ReagentPlus , 99 p-Anisic acid [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. Benzoic acid, 4-methoxy-3-nitro- [webbook.nist.gov]

- 12. 3-Hydroxy-4-methoxybenzoic acid(645-08-9) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to the Putative Mechanism of Action of 4-(Allyloxy)-3-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Allyloxy)-3-methoxybenzoic acid is a derivative of benzoic acid with potential therapeutic applications stemming from its structural similarity to well-characterized bioactive molecules. While direct experimental evidence for its mechanism of action is not yet available in the public domain, its structural features—a benzoic acid core, a methoxy group, and an allyloxy group—suggest a plausible multi-faceted pharmacological profile. This guide synthesizes the known biological activities of its structural analogs, namely vanillic acid, ferulic acid, and eugenol, to propose a hypothesized mechanism of action for this compound. We postulate that its effects are likely mediated through the modulation of key inflammatory and oxidative stress pathways, as well as potential antimicrobial activities. This document provides a theoretical framework and detailed experimental protocols to facilitate the investigation and validation of these hypotheses, serving as a valuable resource for researchers in drug discovery and development.

Introduction to this compound

This compound is an organic compound featuring a benzene ring substituted with a carboxylic acid group, a methoxy (-OCH3) group at the meta position, and an allyloxy (-OCH2CH=CH2) group at the para position relative to the carboxylic acid. Its chemical structure suggests it is a derivative of vanillic acid, where the hydroxyl group is replaced by an allyloxy group. This structural modification is significant, as it may influence the compound's physicochemical properties, such as lipophilicity and reactivity, and consequently its biological activity.

The presence of the methoxy and carboxylic acid groups on a benzene ring is a common feature in many naturally occurring phenolic compounds with known therapeutic properties. The addition of the allyloxy group, a key feature of eugenol, introduces a reactive moiety that could contribute to its unique pharmacological profile.

Table 1: Comparison of this compound and its Structural Analogs

| Compound | Structure | Key Functional Groups | Known Biological Activities |

| This compound | Chemical structure of this compound | Carboxylic acid, Methoxy, Allyloxy | Hypothesized: Anti-inflammatory, Antioxidant, Antimicrobial |

| Vanillic Acid | Chemical structure of Vanillic Acid | Carboxylic acid, Methoxy, Hydroxyl | Anti-inflammatory, Antioxidant, Neuroprotective, Antimicrobial[1][2][3][4][5] |

| Ferulic Acid | Chemical structure of Ferulic Acid | Carboxylic acid, Methoxy, Hydroxyl , Propenoic acid side chain | Anti-inflammatory, Antioxidant, Antimicrobial, Collagen production[6][7][8][9][10] |

| Eugenol | Chemical structure of Eugenol | Hydroxyl , Methoxy, Allyl | Anti-inflammatory, Antioxidant, Antimicrobial, Analgesic[11][12][13][14][15] |

Review of Biological Activities of Structurally Related Compounds

The predicted biological activities of this compound are largely inferred from the well-documented effects of its structural analogs.

-

Vanillic Acid (4-hydroxy-3-methoxybenzoic acid): This oxidized form of vanillin is known for its potent antioxidant, anti-inflammatory, and neuroprotective properties[1][3]. It has been shown to mitigate oxidative stress and exhibit antimicrobial activity against various pathogens[4][5].

-

Ferulic Acid (4-hydroxy-3-methoxycinnamic acid): Widely distributed in the plant kingdom, ferulic acid is a robust antioxidant and anti-inflammatory agent[6][7]. Its mechanisms include the modulation of key signaling pathways like NF-κB and the induction of antioxidant enzymes[8][9]. It also demonstrates antimicrobial and wound-healing properties[6].

-

Eugenol (2-methoxy-4-(2-propen-1-yl)phenol): A principal component of clove oil, eugenol is recognized for its analgesic, anti-inflammatory, and antimicrobial effects[11][15]. The allyl group in eugenol is crucial for some of its biological activities, including its ability to disrupt microbial cell membranes[12].

Proposed Mechanism of Action (Hypothesized)

Based on the structure-activity relationships of its analogs, we propose a multi-pronged mechanism of action for this compound, centered on anti-inflammatory, antioxidant, and antimicrobial activities.

Anti-inflammatory Effects via NF-κB and COX-2 Inhibition

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation[16][17][18][19]. We hypothesize that this compound, like its analogs, can inhibit the activation of NF-κB. This would lead to the downregulation of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes such as cyclooxygenase-2 (COX-2), which are key mediators of the inflammatory response. The presence of the electron-donating methoxy and allyloxy groups may influence its interaction with components of this pathway.

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Antioxidant Activity through Radical Scavenging and Nrf2 Activation

The phenolic structure of this compound suggests it can act as a direct scavenger of reactive oxygen species (ROS). The methoxy group can donate a hydrogen atom to neutralize free radicals. Furthermore, we propose that it may activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a suite of antioxidant and cytoprotective genes. The allyloxy group, being an electrophilic Michael acceptor, could potentially react with Keap1, the negative regulator of Nrf2, leading to Nrf2 release, nuclear translocation, and subsequent activation of antioxidant response element (ARE)-driven gene expression.

Sources

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Vanillic Acid, a Bioactive Phenolic Compound, Counteracts LPS-Induced Neurotoxicity by Regulating c-Jun N-Terminal Kinase in Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. Ferulic Acid: A Review of Mechanisms of Action, Absorption, Toxicology, Application on Wound Healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ferulic Acid as an Anti-Inflammatory Agent: Insights into Molecular Mechanisms, Pharmacokinetics and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ferulic Acid as an Anti-Inflammatory Agent: Insights into Molecular Mechanisms, Pharmacokinetics and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Ferulic acid exhibits anti-inflammatory effects by inducing autophagy and blocking NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacological and Toxicological Properties of Eugenol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Eugenol? [synapse.patsnap.com]

- 13. Comprehensive Overview of Eugenol: Focusing on Sources, Structure, Pharmacological Activities, Mechanisms of Action, Safety Profile, and Applications , Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 14. Eugenol - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. NF-κB - Wikipedia [en.wikipedia.org]

- 17. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

"4-(Allyloxy)-3-methoxybenzoic acid solubility"

An In-Depth Technical Guide to the Solubility Profile of 4-(Allyloxy)-3-methoxybenzoic Acid

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound, a key organic intermediate in the fine chemical and pharmaceutical industries. While specific quantitative solubility data for this compound is not extensively published, this paper establishes a robust, predictive solubility profile based on its distinct chemical structure and authoritative data from closely related structural analogs. We present detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, enabling researchers to generate precise data tailored to their specific applications. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in various solvent systems for applications ranging from chemical synthesis and purification to formulation and drug delivery.

Introduction: The Significance of Solubility

This compound is a benzoic acid derivative whose utility in multi-step synthesis is significant. Its molecular architecture, featuring a carboxylic acid, an aromatic ring, a methoxy group, and an allyloxy group, makes it a versatile building block. The success of processes such as reaction optimization, product purification via recrystallization, and the formulation of active pharmaceutical ingredients (APIs) is fundamentally dependent on a thorough understanding of the compound's solubility. Solubility dictates the choice of solvent, reaction conditions, and purification strategies, directly impacting yield, purity, and cost-effectiveness.

This guide moves beyond simple data reporting to explain the chemical principles governing the solubility of this compound. By dissecting its structural components and comparing them to well-characterized analogs, we provide a predictive framework and the experimental tools necessary to validate these predictions.

Physicochemical Properties and Structural Analysis

The solubility of a compound is intrinsically linked to its molecular structure. The interplay between polar, hydrogen-bonding functional groups and nonpolar, hydrophobic regions dictates its interaction with different solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₂O₄ |

| Molecular Weight | 208.21 g/mol |

| Appearance | (Predicted) White to off-white crystalline powder |

| CAS Number | 29334-03-4 |

The key structural features influencing solubility are:

-

Carboxylic Acid Group (-COOH): This is the dominant polar and acidic functional group. It can act as both a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents. Its acidity is the most critical factor for its solubility in aqueous basic solutions.

-

Aromatic Ring: The benzene ring is a large, nonpolar, and hydrophobic component that reduces solubility in polar solvents like water.

-

Ether Linkages (Methoxy & Allyloxy): The oxygen atoms in the methoxy (-OCH₃) and allyloxy (-OCH₂CH=CH₂,) groups are hydrogen bond acceptors, contributing to solubility in polar solvents. However, the hydrocarbon portions of these groups add to the overall nonpolar character of the molecule.

The molecule's behavior is a balance: the polar carboxylic acid and ether groups promote solubility in polar media, while the hydrophobic aromatic ring and allyl chain counteract this effect.

Predicted Solubility Profile

Based on the structural analysis and the principle of "like dissolves like," a qualitative solubility profile can be confidently predicted. This is further substantiated by experimental data from analogous compounds like 3-methoxybenzoic acid and 4-methoxybenzoic acid.[1][2][3]

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Water | H₂O | Sparingly Soluble | The large hydrophobic aromatic ring and allyl group outweigh the polarity of the carboxylic acid and ether groups.[4][5] |

| Polar Protic | Methanol, Ethanol, Acetic Acid | Soluble to Freely Soluble | Strong hydrogen bonding interactions between the solvent and the compound's carboxylic acid and ether groups.[2][3][6] |

| Polar Aprotic | Acetone, Ethyl Acetate, DMSO | Soluble | Favorable dipole-dipole interactions.[3][6] |

| Nonpolar | Hexane, Toluene | Insoluble to Sparingly Soluble | The overall polarity of the molecule is too high for significant solubility in nonpolar media.[3] |

| Aqueous Base | 5% Sodium Hydroxide (NaOH) | Freely Soluble | The carboxylic acid is deprotonated to form the highly polar and water-soluble sodium 4-(allyloxy)-3-methoxybenzoate salt.[7] |

| Aqueous Acid | 5% Hydrochloric Acid (HCl) | Insoluble | The compound remains in its protonated, less polar carboxylic acid form.[8] |

Methodologies for Experimental Solubility Determination

To move from prediction to application, rigorous experimental validation is essential. The following protocols are designed to be self-validating and provide a clear understanding of the compound's properties.

Protocol for Qualitative Solubility Classification

This series of tests efficiently classifies the compound, confirming its acidic nature and providing a practical understanding of its behavior in different pH environments.

Step-by-Step Methodology:

-

Preparation: Label five small test tubes (e.g., 13x100 mm). Add approximately 25 mg of this compound to each.

-

Test 1: Water Solubility: To the first tube, add 0.75 mL of deionized water in portions. Shake vigorously for 60 seconds after each addition. Observe and record if the compound dissolves completely.[8][9]

-

Test 2: 5% NaOH Solubility: To the second tube, add 0.75 mL of 5% w/v sodium hydroxide solution. Shake vigorously. The formation of a homogeneous solution indicates the presence of an acidic functional group.[8][10]

-

Test 3: 5% NaHCO₃ Solubility: To the third tube, add 0.75 mL of 5% w/v sodium bicarbonate solution. Shake vigorously. Effervescence (CO₂ evolution) and dissolution confirm a strong acid, characteristic of a carboxylic acid.[8][10]

-

Test 4: 5% HCl Solubility: To the fourth tube, add 0.75 mL of 5% v/v hydrochloric acid. Shake vigorously and observe. The compound is expected to remain insoluble.[10]

-

Test 5: Organic Solvent: To the fifth tube, add 0.75 mL of a representative organic solvent (e.g., ethanol). Shake and observe.

Causality and Interpretation: Solubility in NaOH but not in water or HCl is a definitive indicator of an acidic compound that is not an amine.[8] Solubility in the weaker base, NaHCO₃, further refines this classification to a carboxylic acid, as weaker acids like most phenols would not dissolve.[8] This systematic approach provides trustworthy confirmation of the compound's primary chemical characteristic.

Caption: Workflow for qualitative solubility classification.

Protocol for Quantitative Solubility Determination (Isothermal Gravimetric Method)

This method provides precise, temperature-specific solubility data, which is critical for process design, such as crystallization.[2]

Step-by-Step Methodology:

-

System Preparation: Prepare a saturated solution by adding an excess amount of this compound to a known volume of the chosen solvent (e.g., 10 mL of ethanol) in a sealed vessel or jacketed reactor.

-

Equilibration: Vigorously stir the mixture at a constant, controlled temperature (e.g., 298.15 K) for at least 24 hours to ensure solid-liquid equilibrium is achieved. The presence of undissolved solid is crucial.

-

Sampling: After equilibration, cease stirring and allow the excess solid to settle for 2-4 hours at the same constant temperature.

-

Filtration & Weighing: Carefully withdraw a known volume (e.g., 2 mL) of the clear supernatant using a pre-heated pipette to prevent premature crystallization. Transfer the sample into a pre-weighed container. Record the exact mass of the solution transferred.

-

Solvent Evaporation: Remove the solvent from the sample under vacuum at a moderate temperature until a constant dry weight of the solute is achieved.

-

Calculation: The solubility (S) in mg/mL is calculated using the mass of the dried solute and the initial volume of the supernatant sampled.

Self-Validation and Trustworthiness: This protocol's reliability hinges on achieving true equilibrium (Step 2) and preventing temperature fluctuations during sampling (Step 4). Repeating the measurement until consistent results are obtained ensures the data is accurate and reproducible. The gravimetric determination is a direct measurement, minimizing inferential errors.

Caption: Workflow for quantitative gravimetric solubility determination.

Factors Influencing Solubility

-

Temperature: For most solid organic compounds, the dissolution process is endothermic. Therefore, the solubility of this compound is expected to increase significantly with rising temperature.[2][11] This relationship is the fundamental principle enabling purification by recrystallization.

-

pH: As a carboxylic acid, the compound's solubility in aqueous systems is highly pH-dependent. Below its pKa (estimated to be ~4-5), it exists predominantly in the neutral, less soluble protonated form. Above its pKa, it converts to the highly soluble carboxylate anion. This pH-switchable solubility is a powerful tool for separation and extraction.[5][7]

-

Solvent Properties: The solubility in organic solvents is governed by intermolecular forces. Solvents capable of hydrogen bonding (e.g., alcohols) or with high polarity will be most effective.[2] A solvent's Hildebrand solubility parameter can be used to quantitatively predict miscibility and solubility.[2]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound should always be consulted, general safe handling procedures for aromatic carboxylic acids apply.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12][13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[14][15]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[12][14]

-

Handling: Avoid formation of dust and aerosols during handling.[12][16]

Conclusion

This compound is an acidic organic compound with limited solubility in water but good solubility in polar organic solvents and excellent solubility in aqueous basic solutions due to salt formation. This solubility profile is a direct and predictable consequence of its functional groups. While published quantitative data is limited, the detailed experimental protocols provided in this guide empower researchers to generate the high-quality, application-specific data required for effective process development, purification, and formulation in their research and development endeavors.

References

-

Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Srini Chem. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11461, 3-Methoxybenzoic acid. PubChem. Available at: [Link]

-

LibreTexts. (2023). Solubility of Organic Compounds. Chemistry LibreTexts. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2063823, 4-(Allyloxy)-3-methoxybenzaldehyde. PubChem. Available at: [Link]

-

ResearchGate. (2025). Measurement and correlation of the solubility of 3-methoxybenzoic acid in fourteen mono-solvents at temperatures from 278.15 K to 323.15 K. ResearchGate. Available at: [Link]

-

LibreTexts. (2020). 21.1: Structure and Properties of Carboxylic Acids and their Salts. Chemistry LibreTexts. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

CK-12 Foundation. (2026). Physical Properties of Carboxylic Acids. CK-12. Available at: [Link]

-

FooDB. (2010). Showing Compound 3-Methoxybenzoic acid (FDB010546). FooDB. Available at: [Link]

- Google Patents. (n.d.). CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid.

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Scribd. Available at: [Link]

-

Britannica. (2026). Carboxylic acid - Properties, Structure, Reactions. Encyclopedia Britannica. Available at: [Link]

-

SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Available at: [Link]

-

Solubility of Things. (n.d.). 4-Allyloxy-3,5-dimethylbenzoic acid. Available at: [Link]

-

Quora. (2016). How does the solubility of carboxylic acids in water decrease with increase in molecular mass? Available at: [Link]

-

ResearchGate. (2025). Determination and correlation for solubility of aromatic acids in solvents. ResearchGate. Available at: [Link]

-

Angene Chemical. (2025). Safety Data Sheet - Benzoic acid, 4-methoxy-2-nitro-. Angene Chemical. Available at: [Link]

-

CUNY. (n.d.). Experiment 1: Determination of Solubility Class. CUNY Bronx Community College. Available at: [Link]

-

ResearchGate. (n.d.). Properties of the material under a light. (A) 4-Methoxybenzoic acid.... Available at: [Link]

Sources

- 1. 3-Methoxybenzoic Acid | C8H8O3 | CID 11461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CK12-Foundation [flexbooks.ck12.org]

- 5. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]

- 6. 4-Methoxybenzoic acid – a phenolic acid with low toxicity_Chemicalbook [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scribd.com [scribd.com]

- 9. chem.ws [chem.ws]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. fishersci.com [fishersci.com]

- 13. downloads.ossila.com [downloads.ossila.com]

- 14. synquestlabs.com [synquestlabs.com]

- 15. angenechemical.com [angenechemical.com]

- 16. chemicalbook.com [chemicalbook.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 4-(Allyloxy)-3-methoxybenzoic Acid

Introduction

4-(Allyloxy)-3-methoxybenzoic acid is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and materials. Its structure, featuring a carboxylic acid, a methoxy group, and an allyl ether, provides multiple points for further chemical modification. This document provides a comprehensive, field-proven experimental protocol for the synthesis of this compound, grounded in the principles of the Williamson ether synthesis. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and explaining the causality behind the experimental choices to ensure a successful and reproducible synthesis.

The synthetic route described herein is the O-alkylation of 4-hydroxy-3-methoxybenzoic acid (vanillic acid) with allyl bromide. This reaction is a classic example of the Williamson ether synthesis, a robust and widely used method for preparing ethers.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a phenoxide ion, generated by deprotonating the phenolic hydroxyl group of vanillic acid with a strong base, acts as a nucleophile and attacks the electrophilic carbon of allyl bromide.[2]

Reaction Scheme

Caption: Overall reaction for the synthesis of this compound.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Molar Eq. | Amount |

| 4-Hydroxy-3-methoxybenzoic acid | C₈H₈O₄ | 168.15 | 1.0 | (e.g., 10.0 g) |

| Sodium Hydride (60% in oil) | NaH | 24.00 | 1.2 | (e.g., 2.85 g) |

| Allyl Bromide | C₃H₅Br | 120.98 | 1.2 | (e.g., 7.5 mL) |

| Anhydrous DMF | C₃H₇NO | 73.09 | - | (e.g., 100 mL) |

Experimental Protocol

1. Deprotonation of 4-Hydroxy-3-methoxybenzoic acid

-

Set up a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly dried to prevent reaction with the sodium hydride.

-

Add 4-hydroxy-3-methoxybenzoic acid (1.0 eq.) to the flask.

-

Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material completely.

-

Under a gentle stream of nitrogen, cool the flask to 0 °C using an ice bath.

-

Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise to the stirred solution.

-

Expertise & Experience: Sodium hydride is a potent base that irreversibly deprotonates the phenolic hydroxyl group, forming the highly nucleophilic sodium phenoxide.[3] The use of a 60% dispersion in mineral oil aids in safe handling. Portion-wise addition at 0 °C is crucial to manage the exothermic reaction and the accompanying evolution of flammable hydrogen gas.

-

-

Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes, or until the effervescence ceases, which indicates the complete formation of the phenoxide.

2. Allylation

-

Slowly add allyl bromide (1.2 eq.) to the reaction mixture dropwise using the dropping funnel over 15-20 minutes.

-

Trustworthiness: The SN2 mechanism is most efficient with primary alkyl halides like allyl bromide, as this minimizes the risk of the competing E2 elimination reaction that can occur with secondary or tertiary halides.[2]

-

-

After the addition is complete, heat the reaction mixture to 40-50 °C.

-

Monitor the reaction's progress using thin-layer chromatography (TLC) until the starting material is consumed.

3. Work-up and Isolation

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly and cautiously quench the reaction by adding 1 M hydrochloric acid (HCl) dropwise until the pH of the mixture is acidic (pH ~2-3). This step neutralizes any unreacted base and protonates the carboxylate to the desired carboxylic acid.

-

Transfer the quenched reaction mixture to a 500 mL separatory funnel.

-

Extract the aqueous layer three times with diethyl ether.

-

Combine the organic extracts and wash them sequentially with water and then with a saturated sodium chloride solution (brine).[4] The brine wash helps to remove any remaining water from the organic layer.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

4. Purification and Characterization

-

Filter off the anhydrous magnesium sulfate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purify the crude product by recrystallization.

-

Authoritative Grounding: An ethanol/water solvent system is effective for the recrystallization of benzoic acid derivatives.[5] Dissolve the crude solid in a minimal amount of hot 95% ethanol. While stirring, add hot deionized water dropwise until the solution becomes persistently turbid. If too much water is added, clarify the solution with a few drops of hot ethanol.

-

-

Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.[6] Subsequently, place the flask in an ice bath for at least 30 minutes to maximize the yield.[7]

-

Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol/water.

-

Dry the crystals under vacuum.

-

The final product's identity and purity should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The expected spectroscopic data will be analogous to other methoxybenzoic acids.[8][9][10]

Safety Precautions

-

Allyl Bromide: This reagent is toxic, flammable, and a lachrymator. All manipulations should be performed in a well-ventilated chemical fume hood.[11][12][13]

-

Sodium Hydride: NaH is a flammable solid that reacts violently with water. It should be handled under an inert atmosphere. Unreacted NaH should be carefully quenched before aqueous workup.[4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a flame-retardant lab coat, throughout the procedure.

Conclusion

The protocol detailed in this application note provides a reliable and reproducible method for the synthesis of this compound. By leveraging the well-established Williamson ether synthesis and providing clear, step-by-step instructions with explanations for critical steps, this guide equips researchers with the necessary information to produce this important chemical intermediate with high purity. Adherence to the outlined safety procedures is paramount for the safe execution of this synthesis.

References

-

Williamson Ether Synthesis. (2023, January 22). In Chemistry LibreTexts. Retrieved from [Link]

-

The Williamson Ether Synthesis. (2014, October 24). In Master Organic Chemistry. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Allyl Bromide. Retrieved from [Link]

-

Sari, Y., et al. (2017). Synthesis of C–4–Allyloxy–3 Methoxyphenylcalix[4] resorcinarene from Vanillin and Its Application as Adsorbent of Pb(II) Metal Cation. Oriental Journal of Chemistry, 33(6), 2843-2850.

-

Sdfine. (n.d.). Allyl bromide Safety Data Sheet. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

-

Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

- Ahluwalia, V. K., & Parashar, R. K. (2002). Organic Reaction Mechanisms. Narosa Publishing House.

-

National Institute of Standards and Technology. (n.d.). 4-Methoxybenzoic acid anhydride. In NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Chemistry at SD Miramar College. (2017, September 8). Recrystallization - Organic Chemistry Lab Technique [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis. Retrieved from [Link]

Sources

- 1. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. youtube.com [youtube.com]

- 7. scribd.com [scribd.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 4 methoxybenzoic acid ir spectrum | Sigma-Aldrich [sigmaaldrich.com]

- 10. 4-Methoxybenzoic acid anhydride [webbook.nist.gov]

- 11. nj.gov [nj.gov]

- 12. chemicalbook.com [chemicalbook.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

Application Notes and Protocols for the Derivatization of 4-(Allyloxy)-3-methoxybenzoic Acid in Drug Discovery

Introduction: Unlocking the Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the identification and optimization of privileged scaffolds are paramount to the successful development of novel therapeutic agents. 4-(Allyloxy)-3-methoxybenzoic acid, a derivative of the naturally occurring vanillic acid, represents a promising starting point for drug discovery campaigns. Its structure incorporates several key functional groups—a carboxylic acid, a methoxy ether, and an allyl ether—each amenable to chemical modification. This strategic derivatization allows for the systematic modulation of physicochemical properties such as lipophilicity, solubility, and metabolic stability, which are critical determinants of a drug candidate's pharmacokinetic and pharmacodynamic profile.

The vanillic acid core is a well-established pharmacophore, with its derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The presence of the allyl group offers an additional vector for chemical diversification, enabling the exploration of a wider chemical space and potentially leading to the discovery of compounds with enhanced potency and selectivity. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this compound, complete with detailed experimental protocols and the scientific rationale underpinning these methodologies.

Physicochemical Properties and Reactivity of this compound

A thorough understanding of the starting material's properties is fundamental to designing effective derivatization strategies. The table below summarizes the key physicochemical properties of this compound, extrapolated from data on structurally similar compounds.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₄ | - |

| Molecular Weight | 208.21 g/mol | - |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | Approx. 140-145 °C | Inferred |

| Solubility | Soluble in ethanol, methanol, DMF, DMSO; sparingly soluble in water | [5] |

| pKa | ~4.0-4.5 | Inferred |

The reactivity of this compound is primarily dictated by its three functional groups:

-

Carboxylic Acid: This group is the most versatile handle for derivatization, readily undergoing reactions such as amide bond formation and esterification.[4] Its acidity allows for salt formation, which can be exploited for purification.

-

Allyl Ether: The allyl group is relatively stable but can be selectively cleaved under specific conditions, often employing transition metal catalysis. This deprotection strategy unveils a phenolic hydroxyl group, which can then be subjected to further modifications.

-

Methoxy Ether: The methoxy group is generally stable under most reaction conditions used for modifying the carboxylic acid or allyl ether. However, under harsh acidic conditions, it can be cleaved.

Strategic Derivatization Pathways for Drug Discovery

The derivatization of this compound can be systematically approached to generate a library of diverse compounds for biological screening. The following workflow illustrates the key decision points and derivatization pathways.

Figure 1: Decision workflow for the derivatization of this compound.

Protocol 1: Synthesis of this compound (Starting Material)

This protocol describes the synthesis of the starting material via Williamson ether synthesis from vanillic acid.

Materials and Equipment:

-

Vanillic acid

-

Allyl bromide

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of vanillic acid (1 equivalent) in DMF, add potassium carbonate (2-3 equivalents).

-

Stir the mixture at room temperature for 15-20 minutes.

-

Add allyl bromide (1.1-1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify the aqueous solution with dilute HCl to a pH of 2-3 to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.[5]

Protocol 2: Amide Bond Formation via EDC/HOBt Coupling

Amide coupling is a cornerstone of medicinal chemistry, allowing for the introduction of a wide array of amine-containing fragments to modulate biological activity.[4][6] The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) is a reliable method for activating the carboxylic acid for amidation.

Materials and Equipment:

-

This compound

-

Desired primary or secondary amine (e.g., benzylamine)

-

EDC hydrochloride

-

HOBt

-

N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

-

Dry Dichloromethane (DCM) or DMF

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or argon atmosphere setup

-

Standard laboratory glassware for workup and purification

Procedure:

-

Dissolve this compound (1 equivalent) in dry DCM or DMF in a round-bottom flask under an inert atmosphere.

-

Add HOBt (1.1 equivalents) and the desired amine (1.1 equivalents).

-

Add DIPEA (2-3 equivalents) to the reaction mixture.

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC hydrochloride (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification: The crude amide can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 3: Fischer Esterification

Esterification is a straightforward method to increase the lipophilicity of the parent molecule, which can enhance its ability to cross cell membranes.[7][8][9][10][11]

Materials and Equipment:

-

This compound

-

Desired alcohol (e.g., ethanol)

-

Concentrated sulfuric acid (H₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for workup and purification

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in an excess of the desired alcohol (e.g., 10-20 equivalents), which also serves as the solvent.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the solution.

-

Attach a reflux condenser and heat the mixture to reflux for 4-8 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess alcohol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Purification: The crude ester can be purified by column chromatography on silica gel.

Characterization of Synthesized Derivatives

The identity and purity of the synthesized compounds should be rigorously confirmed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the derivatives.

-

Mass Spectrometry (MS): To determine the molecular weight of the products.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.

-

Infrared (IR) Spectroscopy: To confirm the presence of key functional groups (e.g., amide C=O stretch, ester C=O stretch).

Biological Evaluation and Drug Discovery Implications

The newly synthesized library of this compound derivatives should be subjected to a panel of in vitro biological assays to assess their therapeutic potential. Based on the known activities of vanillic acid derivatives, promising areas for investigation include:

-

Anticancer Activity: Screening against a panel of cancer cell lines (e.g., breast, lung, colon) to determine cytotoxic effects.[1][12][13] Vanillic acid itself has been shown to induce apoptosis in cancer cells.[1][14]

-

Antimicrobial Activity: Evaluating the minimum inhibitory concentration (MIC) against a range of pathogenic bacteria and fungi.[2][3][15][16][17] Vanillic acid amides have demonstrated significant antifungal activity.[4]

The following diagram illustrates a typical workflow for the biological evaluation of the synthesized compound library.

Sources

- 1. Anti-tumor role and molecular mechanism of vanillic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.aip.org [pubs.aip.org]

- 3. biochemjournal.com [biochemjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. KR20170003387A - Preparation method of benzoic acid amide compounds - Google Patents [patents.google.com]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. athabascau.ca [athabascau.ca]

- 11. cerritos.edu [cerritos.edu]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Spectroscopic, antioxidant and cytotoxicity studies of vanillic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and antibacterial activity of vanillic acid derivatives containing indole structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In Vitro Antibacterial Activity and Mechanism of Vanillic Acid against Carbapenem-Resistant Enterobacter cloacae - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of 4-(Allyloxy)-3-methoxybenzoic Acid

Introduction

4-(Allyloxy)-3-methoxybenzoic acid is a significant organic intermediate used in the synthesis of various pharmaceutical compounds and specialty chemicals. Its purity and concentration are critical parameters that can influence the yield, efficacy, and safety of the final products. Therefore, robust and reliable analytical methods for its quantification are essential in research, development, and quality control settings.

This application note provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed to be accurate, precise, and suitable for various sample matrices. The protocols are grounded in established analytical principles for similar phenolic and benzoic acid derivatives and adhere to the validation guidelines of the International Council for Harmonisation (ICH)[1][2][3][4][5].

Physicochemical Properties of this compound and Analogs

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method. While specific experimental data for this compound is not extensively published, we can infer its properties from structurally similar compounds such as 4-hydroxy-3-methoxybenzoic acid and 3-methoxybenzoic acid.

| Property | Inferred Value/Characteristic | Rationale and References |

| Molecular Formula | C₁₁H₁₂O₄ | Based on chemical structure. |

| Molecular Weight | 208.21 g/mol | Calculated from the molecular formula. |

| UV Absorbance | Expected λmax ~230-280 nm | Structurally similar benzoic acid derivatives exhibit characteristic UV absorbance in this range due to the substituted benzene ring[6][7][8]. |

| pKa | ~4-5 | As a benzoic acid derivative, it is a weak acid. The pKa of 3-methoxybenzoic acid is approximately 3.84[9][10][11][12]. The allyloxy group is not expected to significantly alter the acidity. |

| Solubility | Freely soluble in organic solvents like methanol, acetonitrile, and ethanol. Limited solubility in water. | The presence of the allyl and methoxy groups increases its lipophilicity compared to simpler benzoic acids. 4-Methoxybenzoic acid is freely soluble in alcohol and ether[13]. |

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a precise and reliable technique for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase method is proposed, leveraging the analyte's moderate polarity.

Causality Behind Experimental Choices

-

Stationary Phase: A C18 column is selected due to its versatility and proven efficacy in retaining and separating a wide range of moderately polar to nonpolar compounds, including benzoic acid derivatives[8].

-

Mobile Phase: A gradient elution with acetonitrile and acidified water is chosen to ensure good peak shape and resolution. The acidic modifier (phosphoric or formic acid) is crucial for suppressing the ionization of the carboxylic acid group, which prevents peak tailing and improves retention on the nonpolar stationary phase[14][15].

-

Detection: UV detection is appropriate as the benzene ring with its substituents acts as a chromophore. Based on the UV spectra of similar compounds, a wavelength in the range of 230-280 nm should provide adequate sensitivity[6][7][8].

Experimental Workflow for HPLC Analysis

Caption: HPLC analysis workflow from sample preparation to quantification.

Detailed HPLC Protocol